molecular formula C10H9ClN2O B1628675 1-Chloro-4-ethoxyphthalazine CAS No. 22378-29-6

1-Chloro-4-ethoxyphthalazine

Cat. No.: B1628675
CAS No.: 22378-29-6
M. Wt: 208.64 g/mol
InChI Key: KQLFVZGMRLYYBY-UHFFFAOYSA-N
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Description

1-Chloro-4-ethoxyphthalazine is a heterocyclic compound belonging to the phthalazine family. It is characterized by a phthalazine ring substituted with a chlorine atom at the first position and an ethoxy group at the fourth position.

Mechanism of Action

Target of Action

1-Chloro-4-ethoxyphthalazine is a complex compound with a molecular weight of 208.65 Phthalazine derivatives have been studied for their anti-proliferative activity . Therefore, it’s plausible that this compound may interact with cellular targets involved in proliferation.

Mode of Action

The exact mode of action of this compound remains unclear due to the lack of specific studies on this compound. Given the known activities of similar phthalazine derivatives, it’s possible that this compound may interact with its targets to modulate their function, potentially inhibiting processes such as cell proliferation .

Biochemical Pathways

Considering the anti-proliferative activity of related phthalazine derivatives , it’s likely that this compound may influence pathways related to cell cycle regulation and proliferation.

Result of Action

Based on the known activities of similar compounds, it’s plausible that this compound may exert anti-proliferative effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-ethoxyphthalazine can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with hydrazine to form phthalazine, which is then chlorinated and subsequently reacted with ethanol to introduce the ethoxy group . The reaction conditions typically involve the use of solvents such as ethanol and catalysts to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-ethoxyphthalazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phthalazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds and can be used in various organic synthesis reactions.

    Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial strains.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antihistamine or anticancer agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Phthalazine: The parent compound of 1-Chloro-4-ethoxyphthalazine, which lacks the chlorine and ethoxy substituents.

    1-Chlorophthalazine: Similar to this compound but without the ethoxy group.

    4-Ethoxyphthalazine: Similar to this compound but without the chlorine atom.

Uniqueness: this compound is unique due to the presence of both chlorine and ethoxy substituents on the phthalazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-chloro-4-ethoxyphthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-2-14-10-8-6-4-3-5-7(8)9(11)12-13-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLFVZGMRLYYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611409
Record name 1-Chloro-4-ethoxyphthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22378-29-6
Record name 1-Chloro-4-ethoxyphthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

0.69 g(0.03 mol) of metallic sodium was dissolved in 100 ml of absolute ethanol and then 5.97 g(0.03 mol) of 1,4-dichlorophthalazine was added thereto and completely dissolved. The reaction solution was stirred for one hour at 50±10° C. and then treated according to the same manner as Preparation 5 to obtain the title compound as a white needle crystal.
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5.97 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium (33.8 mg, 1.470 mmol) was allowed to react with EtOH (10 mL), then 1,4-dichlorophthalazine (279 mg, 1.4 mmol) was added and the reaction mixture was refluxing for 30 min. The hot solution was filtered and evaporated. The crude product was purified by silica gel chromatography eluting with 20% ethyl acetate in hexane to give 200 mg of the crude product 1-chloro-4-ethoxyphthalazine. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 8.29-8.18 (m, 2H), 7.99-7.90 (m, 2H), 4.73 (q, J=7.1 Hz, 2H), 1.57 (t, J=7.2 Hz, 3H); MS: MS m/z 209.06 (M++1).
Quantity
33.8 mg
Type
reactant
Reaction Step One
Quantity
279 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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